Cas no 2229648-14-8 (1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene)

1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene 化学的及び物理的性質
名前と識別子
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- 1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene
- EN300-1794565
- 2229648-14-8
-
- インチ: 1S/C9H7F2NO3/c1-15-9-6(4-5-12(13)14)2-3-7(10)8(9)11/h2-5H,1H3/b5-4+
- InChIKey: BKFRVUFWKZZKGV-SNAWJCMRSA-N
- ほほえんだ: FC1=C(C=CC(/C=C/[N+](=O)[O-])=C1OC)F
計算された属性
- せいみつぶんしりょう: 215.03939941g/mol
- どういたいしつりょう: 215.03939941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 55Ų
1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1794565-5.0g |
1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene |
2229648-14-8 | 5g |
$2277.0 | 2023-06-03 | ||
Enamine | EN300-1794565-5g |
1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene |
2229648-14-8 | 5g |
$2277.0 | 2023-09-19 | ||
Enamine | EN300-1794565-0.25g |
1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene |
2229648-14-8 | 0.25g |
$723.0 | 2023-09-19 | ||
Enamine | EN300-1794565-1g |
1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene |
2229648-14-8 | 1g |
$785.0 | 2023-09-19 | ||
Enamine | EN300-1794565-2.5g |
1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene |
2229648-14-8 | 2.5g |
$1539.0 | 2023-09-19 | ||
Enamine | EN300-1794565-0.1g |
1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene |
2229648-14-8 | 0.1g |
$691.0 | 2023-09-19 | ||
Enamine | EN300-1794565-0.5g |
1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene |
2229648-14-8 | 0.5g |
$754.0 | 2023-09-19 | ||
Enamine | EN300-1794565-1.0g |
1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene |
2229648-14-8 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1794565-10.0g |
1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene |
2229648-14-8 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1794565-0.05g |
1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene |
2229648-14-8 | 0.05g |
$660.0 | 2023-09-19 |
1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzeneに関する追加情報
1,2-Difluoro-3-Methoxy-4-(2-Nitroethenyl)Benzene: A Comprehensive Overview
1,2-Difluoro-3-methoxy-4-(2-nitroethenyl)benzene is a complex organic compound with the CAS number 2229648-14-8. This compound is characterized by its unique structure, which includes a benzene ring substituted with fluorine atoms at positions 1 and 2, a methoxy group at position 3, and a nitroethenyl group at position 4. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it an interesting subject of study in various fields of chemistry.
The synthesis of 1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene involves a series of carefully designed reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, improving yields and reducing the environmental footprint. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining high purity levels. Such innovations highlight the importance of continuous research in developing efficient and sustainable synthetic methodologies.
The chemical structure of 1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene plays a crucial role in its reactivity and applications. The fluorine atoms at positions 1 and 2 contribute to the molecule's electron-withdrawing effects, which influence its electronic properties. The methoxy group at position 3 introduces electron-donating effects through resonance, creating a balance between electron-withdrawing and electron-donating groups on the benzene ring. This balance is essential for controlling the reactivity of the compound in various chemical reactions.
The nitroethenyl group at position 4 is particularly significant due to its ability to participate in both electrophilic and nucleophilic reactions. Recent studies have explored the use of this group in designing novel materials for optoelectronic applications. For example, researchers have demonstrated that derivatives of 1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene can be incorporated into organic semiconductors to enhance their charge transport properties. These findings underscore the potential of this compound as a building block for advanced materials science.
In terms of physical properties, 1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol has been extensively studied, with recent research emphasizing its application in solvent-free reaction systems to promote green chemistry practices.
The chemical stability of 1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene has also been a topic of interest. Studies have shown that the compound is relatively stable under normal storage conditions but can undergo decomposition under harsh conditions such as high temperatures or strong acidic environments. Understanding these stability characteristics is vital for ensuring safe handling and storage practices in industrial settings.
From an environmental perspective, the degradation pathways of 1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene have been investigated to assess its potential impact on ecosystems. Research indicates that the compound can undergo biodegradation under aerobic conditions, with microbial activity playing a key role in its transformation into less harmful byproducts. These findings are crucial for evaluating the environmental fate of this compound and implementing effective waste management strategies.
In conclusion, 1,2-difluoro-3-methoxy-4-(2-nitroethenyl)benzene (CAS No: 2229648-14-8) is a versatile compound with a wide range of applications in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative chemical solutions. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry.
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